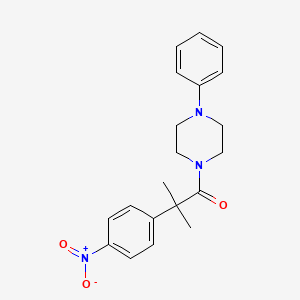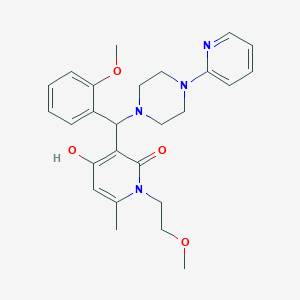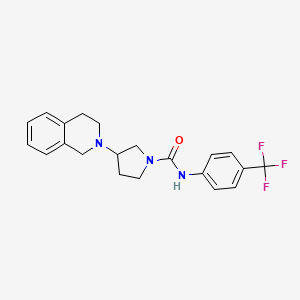
1-(3-oxo-3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-oxo-3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H26N6O4 and its molecular weight is 438.488. The purity is usually 95%.
BenchChem offers high-quality 1-(3-oxo-3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-oxo-3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonist Activity Research
Research on derivatives of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which share structural similarities with the compound , has revealed significant antagonist activity. These studies have shown that certain derivatives demonstrate potent 5-HT2 antagonist activity, which could be valuable in the development of new treatments for disorders related to serotonin regulation. Notably, compound variations with specific substituents have been shown to possess greater antagonist activity than known compounds such as ritanserin, without showing alpha 1 antagonist activity in vivo. This highlights the potential for these derivatives in targeting central 5-HT2 receptors, offering insights into their application in scientific research aimed at treating neurological conditions (Watanabe et al., 1992).
Synthesis and Efficiency
The efficiency of synthesis for related compounds, such as Nα-urethane-protected β- and γ-amino acids from 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione and 1-[(4-methylphenyl)oxy]piperidine-2,6-dione, has been demonstrated through a "one-pot" procedure. This process yields compounds with excellent purities and yields, indicating a promising synthetic route for similar complex molecules. Such efficient synthesis methods could be adapted for the compound , facilitating its application in further pharmacological or biochemical research (Cal et al., 2012).
Supramolecular Chemistry
In supramolecular chemistry, pyrimidine and related heterocycles have been utilized as building blocks for the construction of hydrogen-bonded supramolecular assemblies. Studies have shown that novel pyrimidine derivatives can form complex 2D and 3D networks through extensive hydrogen bonding. This research offers a foundation for the use of the compound in designing new supramolecular structures, potentially applicable in materials science or nanotechnology (Fonari et al., 2004).
Herbicidal Activity
Exploration into pyrido[2,3-d]pyrimidine-2,4-dione derivatives for their herbicidal activity has yielded compounds with promising efficacy. These studies have identified specific hybrids that inhibit protoporphyrinogen oxidase (PPO), an essential enzyme for plant chlorophyll synthesis. Compounds exhibiting high PPO-inhibiting activity and broad-spectrum weed control have been highlighted, suggesting potential agricultural applications for the compound . This indicates its potential use in developing new herbicides with selective action and minimal environmental impact (Wang et al., 2017).
properties
IUPAC Name |
1-[3-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-15-4-2-3-5-17(15)28-18(24-25-22(28)32)14-16-6-10-26(11-7-16)20(30)9-13-27-12-8-19(29)23-21(27)31/h2-5,8,12,16H,6-7,9-11,13-14H2,1H3,(H,25,32)(H,23,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZIBQGUIXYTQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)
![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)



![6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2400458.png)


![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2400465.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/no-structure.png)

![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)
![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)